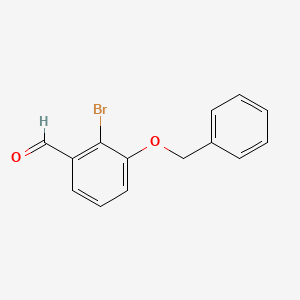

2-Bromo-3-phenylmethoxybenzaldehyde

Description

2-Bromo-3-phenylmethoxybenzaldehyde (C₁₄H₁₁BrO₂) is a brominated benzaldehyde derivative featuring a phenylmethoxy group at the 3-position and a bromine atom at the 2-position of the aromatic ring. Brominated benzaldehydes are widely used in organic synthesis, particularly in forming Schiff bases, coordination complexes, and bioactive molecules .

Properties

IUPAC Name |

2-bromo-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQKLUDXMWUISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461377 | |

| Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158584-99-7 | |

| Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-phenylmethoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 3-phenylmethoxybenzaldehyde. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Substitution Reactions: Various substituted benzaldehydes.

Oxidation Reactions: Corresponding carboxylic acids.

Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

Chemistry: 2-Bromo-3-phenylmethoxybenzaldehyde is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and intermediates.

Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the development of drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Bromo-3-phenylmethoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of different products. These transformations are facilitated by the presence of functional groups and the overall molecular structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromo-2-hydroxybenzaldehyde

Key Differences :

- Substituents : A hydroxyl (-OH) group replaces the phenylmethoxy (-OCH₂Ph) group at the 3-position.

- Hydrogen Bonding : The hydroxyl group forms an intramolecular hydrogen bond with the aldehyde (O···O: 2.6364 Å, O–H···O angle: 154°), a feature absent in 2-bromo-3-phenylmethoxybenzaldehyde due to the lack of -OH .

- Reactivity : The hydroxyl group enables participation in Schiff base formation and metal coordination (e.g., titanium, zinc complexes), whereas the phenylmethoxy group may limit such interactions due to steric hindrance .

- Applications : Used in antiviral and anticancer agent synthesis; phenylmethoxy derivatives may prioritize stability over hydrogen-bond-mediated reactivity .

Table 1: Structural and Functional Comparison

| Property | This compound | 3-Bromo-2-hydroxybenzaldehyde |

|---|---|---|

| Substituents | Br (C2), -OCH₂Ph (C3) | Br (C3), -OH (C2) |

| Intramolecular H-bond | No | Yes (O···O: 2.64 Å) |

| Key Applications | Likely ligand/stabilized intermediates | Schiff bases, metal complexes |

| Steric Effects | High (bulky -OCH₂Ph) | Low |

2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde

Key Differences :

- Substituents : Additional halogens (Cl, F) and a methyl group increase molecular weight (251.48 g/mol) and electronic complexity compared to the phenylmethoxy derivative .

- Safety : Brominated benzaldehydes often require careful handling; however, the phenylmethoxy group may reduce volatility compared to smaller substituents like -CH₃ .

4-(Bromomethyl)benzaldehyde

Key Differences :

- Substituents : Bromomethyl (-CH₂Br) instead of bromo-phenylmethoxy.

- Reactivity : The bromomethyl group acts as a leaving group in alkylation reactions, contrasting with the aromatic bromine in this compound, which participates in electrophilic substitution .

Biological Activity

2-Bromo-3-phenylmethoxybenzaldehyde (CAS: 158584-99-7) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a phenylmethoxy group attached to a benzaldehyde moiety, which may influence its interaction with various biological targets. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 295.14 g/mol

- Appearance : Typically appears as a yellowish solid.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, potentially increasing its binding affinity to biological targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It might act as a modulator for various receptors, influencing signaling pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased levels of caspase activity, highlighting its potential role in cancer therapy.

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.